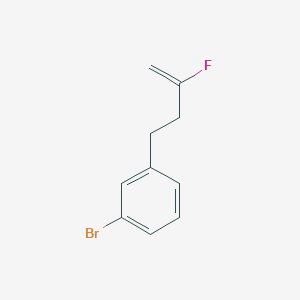

1-Bromo-3-(3-fluorobut-3-enyl)benzene

Description

1-Bromo-3-(3-fluorobut-3-enyl)benzene is a fluorinated aromatic compound featuring a bromine substituent at the 1-position of the benzene ring and a 3-fluorobut-3-enyl group at the 3-position. This structure combines halogenated and fluoroalkenyl functionalities, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and medicinal chemistry. The compound’s unique reactivity arises from the electron-withdrawing bromine atom and the steric/electronic effects of the fluorinated alkenyl chain. Its synthesis typically involves palladium-catalyzed coupling or fluorination strategies, as evidenced by protocols involving gold carbene-mediated oxidative cyclization or nucleophilic fluorination of precursor alkenes .

Properties

Molecular Formula |

C10H10BrF |

|---|---|

Molecular Weight |

229.09 g/mol |

IUPAC Name |

1-bromo-3-(3-fluorobut-3-enyl)benzene |

InChI |

InChI=1S/C10H10BrF/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-4,7H,1,5-6H2 |

InChI Key |

JTYPJQICHYJUFN-UHFFFAOYSA-N |

Canonical SMILES |

C=C(CCC1=CC(=CC=C1)Br)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

- Electronic Effects : The trifluoromethoxy group in 1-Bromo-3-(trifluoromethoxy)benzene enhances electrophilicity at the benzene ring, favoring cross-coupling reactions with heteroarenes . In contrast, the 3-fluorobut-3-enyl group in the target compound introduces steric hindrance, necessitating specialized catalysts (e.g., gold carbenes) for controlled rearrangements .

- Synthetic Yields : Asymmetric synthesis of this compound achieves up to 99% enantiomeric excess (e.e.) under optimized conditions , outperforming analogues like 1-Bromo-3-(2-fluoropropyl)benzene, where yields are unreported but implied lower due to competing side reactions .

- Applications : Fluorinated benzyloxy derivatives (e.g., 9b, 9c) exhibit higher yields (>90%) in MAO inhibitor synthesis compared to alkenyl- or propyl-substituted bromobenzenes, reflecting their stability under basic conditions .

Non-Fluorinated Analogues

Key Observations:

- Reactivity Trends: Non-fluorinated ethers (e.g., 1-Bromo-3-phenoxybenzene) exhibit lower electrophilicity than fluorinated counterparts, limiting their utility in Pd-catalyzed couplings but enhancing thermal stability for materials science .

- Synthetic Accessibility : Hexyloxy and cyclopropylmethoxy derivatives require milder conditions (e.g., alkylation) compared to fluorinated compounds, which often demand anhydrous or low-temperature protocols .

Notes

- Safety and Handling : Fluorinated bromobenzenes, including this compound, are classified as harmful by inhalation, skin contact, or ingestion. Proper PPE (gloves, goggles) and fume hoods are mandatory .

- Analytical Confirmation : Structural elucidation relies on ¹H/¹³C/¹⁹F NMR and ESI/MS, with fluorinated alkenyl groups showing distinct coupling constants (e.g., ¹⁹F δ −118 ppm for 3-fluorobut-3-enyl) .

- Commercial Availability : 1-Bromo-3-(trifluoromethoxy)benzene is widely available (>95% purity, Kanto Reagents), while the target compound requires custom synthesis due to niche applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.